molecular formula C16H18N6O3 B6533235 N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1060183-27-8

N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B6533235
CAS No.: 1060183-27-8
M. Wt: 342.35 g/mol
InChI Key: QMIZEAQSUBCDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a fused triazolo-pyrimidine core with an ethyl group at position 3, a ketone group at position 7, and an acetamide substituent linked to a 4-ethoxyphenyl group at position 6. Its molecular formula is inferred as C₁₇H₂₀N₆O₃ (MW: 356.38 g/mol), derived from structural analysis of analogous compounds . The compound’s synthesis likely involves acetylation or coupling reactions, similar to methods reported for related triazolo-pyrimidine derivatives .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-3-22-15-14(19-20-22)16(24)21(10-17-15)9-13(23)18-11-5-7-12(8-6-11)25-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIZEAQSUBCDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of CDK2 by F5060-0172 affects the cell cycle regulatory pathway . Under normal circumstances, CDK2 forms a complex with cyclin E or cyclin A, driving the cell’s progression from G1 to S phase. By inhibiting CDK2, F5060-0172 prevents this progression, effectively halting the cell cycle.

Pharmacokinetics

Pharmacokinetic studies would typically involve the investigation of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. These properties are crucial in determining the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances.

Biological Activity

N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of notable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring fused to a pyrimidine ring with an acetamide group. The molecular formula is C20H24N6OC_{20}H_{24}N_{6}O, and its molecular weight is approximately 368.45 g/mol. The chemical structure can be represented as follows:

\text{N 4 ethoxyphenyl 2 3 ethyl 7 oxo 3H 6H 7H 1 2 3 triazolo 4 5 d pyrimidin 6 yl}acetamide}

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 µg/mL . The presence of the triazole ring is critical for this activity due to its ability to interact with microbial enzymes.

Anticancer Potential

Triazolo-pyrimidines have been investigated for their anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival pathways. For example, compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in nucleic acid synthesis or metabolism.
  • Receptor Modulation : The compound could modulate receptor activity by acting as an agonist or antagonist in various signaling pathways critical for physiological processes.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, a series of triazolo-pyrimidine derivatives were synthesized and tested for their antibacterial activity against a panel of pathogens. The results indicated that certain derivatives exhibited potent activity against drug-resistant strains .

CompoundMIC (µg/mL)Activity Against
Compound A0.125S. aureus
Compound B0.250E. coli
Compound C0.500P. aeruginosa

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of triazole derivatives highlighted their ability to inhibit the growth of various cancer cell lines. The study found that compounds similar to this compound induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the literature:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Spectral Data
Target Compound 3-ethyl-7-oxo-triazolo[4,5-d]pyrimidine 4-ethoxyphenyl acetamide at position 6 C₁₇H₂₀N₆O₃ 356.38 IR: ~1700 cm⁻¹ (C=O from oxo and acetamide) ; ¹H-NMR: Ethyl (δ ~1.2–1.4), ethoxy (δ ~1.3–1.5)
N-(7-Methyl-2-phenylamino-triazolo-pyrimidin-4-on-3-yl)acetamide Triazolo[4,5-d]pyrimidine 7-methyl, phenylamino, acetamide C₁₈H₁₉N₅SO₂ 369.44 IR: 1730, 1690 cm⁻¹ (C=O); ¹H-NMR: Acetyl (δ 2.10), no ethoxy
2-((3-Benzyl-triazolo-pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide 3-benzyl-triazolo[4,5-d]pyrimidine 2-ethoxyphenyl acetamide with thio linkage at position 7 C₂₁H₂₀N₆O₂S 420.50 IR: C-S stretch (~600–700 cm⁻¹); ¹H-NMR: Benzyl (δ ~4.7), 2-ethoxy (δ ~1.3)

Key Differences and Implications

The 4-ethoxyphenyl group in the target compound versus 2-ethoxyphenyl in alters electronic distribution due to para-substitution, which may influence binding affinity in biological systems. The oxo group at position 7 (target) versus thio in impacts polarity and hydrogen-bonding capacity, affecting pharmacokinetic properties .

Synthesis and Yield :

  • The target compound’s synthesis is uncharacterized, but analogous acetylation reactions (e.g., ) achieve yields up to 73%, suggesting comparable efficiency.
  • Thio-linked analogs (e.g., ) require specialized reagents (e.g., caesium carbonate), highlighting divergent synthetic pathways .

Spectroscopic Data :

  • IR spectra confirm the presence of carbonyl groups (1700–1730 cm⁻¹) in all compounds, but the thio group in introduces distinct C-S absorption .
  • ¹H-NMR shifts for ethyl and ethoxy groups are consistent across analogs, though benzyl substituents in show upfield aromatic proton signals .

Physical and Chemical Properties

  • Melting Points : Data for the target compound are unavailable, but analogs like melt at 143–145°C, suggesting similar thermal stability .
  • Solubility : The target’s smaller substituents (ethyl vs. benzyl) may improve aqueous solubility compared to , though the oxo group could reduce lipophilicity .

Preparation Methods

Diazotization-Cyclization of Aminopyrimidines

Diazotization of 5-amino-6-chloro-2-(alkylthio)pyrimidines using sodium nitrite (NaNO₂) in aqueous acetic acid enables cyclization to form the triazole ring. For example, treatment of 5-amino-6-chloro-2-(3,3,3-trifluoropropylthio)pyrimidine with isoamyl nitrite in acetonitrile at 70°C yields the triazolo[4,5-d]pyrimidine core. Key parameters include:

ParameterConditionYield (%)
Temperature70°C85–90
SolventAcetonitrile
ReagentIsoamyl nitrite
Reaction Time1 hour

This method avoids harsh oxidants and leverages the stability of the intermediate diazonium salt.

Palladium-Catalyzed Coupling

Palladium-mediated cross-coupling introduces substituents at the 3-position of the triazolopyrimidine. For instance, treatment of 6-chloro-3H-triazolo[4,5-d]pyrimidin-7-one with ethylzinc bromide in the presence of tetrakis(triphenylphosphine)palladium(0) installs the ethyl group. The reaction proceeds in tetrahydrofuran (THF) at ambient temperature, achieving >80% yield.

Acetamide Side-Chain Installation

The N-(4-ethoxyphenyl)acetamide moiety is introduced via nucleophilic acyl substitution or coupling reactions.

Acylation of 4-Ethoxyaniline

4-Ethoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) using N,N-diisopropylamine as a base to form 2-chloro-N-(4-ethoxyphenyl)acetamide. Subsequent displacement with the triazolopyrimidine core occurs under basic conditions:

StepReagents/ConditionsYield (%)
ChloroacetylationClCH₂COCl, DCM, N,N-diisopropylamine75–80
AlkylationK₂CO₃, DMF, 80°C65–70

Mitsunobu Coupling

Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) couple preformed 2-hydroxyacetamide derivatives to the triazolopyrimidine alcohol. This method minimizes side reactions but requires anhydrous conditions.

Integrated Synthetic Routes

Sequential Diazotization-Alkylation

A three-step optimized process combines diazotization, alkylation, and purification:

  • Diazotization : 5-Amino-6-ethylpyrimidin-7-one → triazolo[4,5-d]pyrimidin-7-one using NaNO₂/HCl.

  • Alkylation : Reaction with 2-bromo-N-(4-ethoxyphenyl)acetamide in DMF/K₂CO₃.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from toluene.

Key Data :

  • Overall Yield: 62%

  • Purity (HPLC): ≥99%

One-Pot Tandem Synthesis

Recent advances enable a one-pot synthesis by integrating diazotization and alkylation:

  • Conditions : NaNO₂ (0.5 N), acetic acid/water (1:1), 0°C → RT.

  • Advantages : Reduced purification steps, higher throughput.

Analytical Validation

Critical quality attributes are confirmed via:

  • ¹H/¹³C NMR : Characteristic peaks for the triazole (δ 8.2–8.5 ppm) and acetamide (δ 2.1 ppm).

  • HRMS : [M+H]⁺ calculated for C₁₆H₁₈N₆O₃: 342.35 g/mol, observed: 342.34 g/mol.

  • XRD : Confirms planar triazolopyrimidine core and acetamide orientation.

Industrial Scalability Considerations

Large-scale production requires:

  • Continuous Flow Reactors : For diazotization to enhance safety and yield.

  • Solvent Recovery : Toluene azeotroping removes residual water.

  • Catalyst Recycling : Palladium recovery via filtration reduces costs.

Challenges and Optimization Opportunities

  • Byproduct Formation : Over-oxidation during diazotization necessitates strict temperature control.

  • Alternate Coupling Reagents : PyBOP or HATU may improve acetamide linkage efficiency .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Construct the triazolopyrimidine core via cyclization reactions. For example, triazole and pyrimidine precursors are combined under reflux conditions in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine .

Acetamide Coupling : Introduce the 4-ethoxyphenyl acetamide group via nucleophilic substitution or amidation. This step requires precise pH control (e.g., pH 7–8) to avoid side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or HPLC to isolate intermediates. Monitor reaction progress with TLC (Rf ~0.3–0.5) and confirm structures via 1H^1H-NMR (e.g., δ 7.2–8.0 ppm for aromatic protons) .

  • Key Challenges : Low yields in cyclization steps (<40%) and regioselectivity issues during triazole formation. Optimize reaction time (12–24 hrs) and temperature (80–100°C) to improve efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent patterns (e.g., 4-ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3_3 and δ 4.0–4.2 ppm for OCH2_2) .
  • IR : Confirm carbonyl (C=O) stretching at ~1680–1720 cm1^{-1} and triazole/pyrimidine ring vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 424.15) .
  • X-ray Crystallography (if available): Resolves 3D conformation, highlighting hydrogen bonding between the acetamide group and triazolopyrimidine core .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., CDKs) or enzymes (e.g., COX-2) based on structural analogs showing inhibition (e.g., IC50_{50} values of 15–20 µM for CDK2) .
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinases) with positive controls (e.g., staurosporine).
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay (48–72 hrs incubation) .
  • Data Interpretation : Compare dose-response curves (log[concentration] vs. % inhibition) to establish potency thresholds .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., CDK2). Focus on hydrogen bonds between the triazolopyrimidine core and kinase hinge regions .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • SAR Analysis : Modify substituents (e.g., 4-ethoxy to 4-fluoro) and predict activity changes with QSAR models (r2^2 > 0.8) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Replicate Assays : Repeat experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays) to confirm IC50_{50} trends .
  • Orthogonal Validation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) or thermal shift assays (ΔTm_m) .
  • Contextual Factors : Account for cell line variability (e.g., MCF-7 vs. HeLa) or assay interference (e.g., compound fluorescence in absorbance-based assays) .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

  • Methodological Answer :

  • Solvent Screening : Test alternatives to DMF (e.g., acetonitrile) for better solubility and lower toxicity .
  • Catalyst Optimization : Replace triethylamine with polymer-supported bases (e.g., PS-BEMP) for easier separation .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress in real time .

Q. What are the implications of substituent variations on metabolic stability?

  • Methodological Answer :

  • In Vitro ADME :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t1/2_{1/2} > 30 mins desirable) .
  • CYP Inhibition : Screen against CYP3A4/CYP2D6 to assess drug-drug interaction risks .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to reduce oxidative metabolism .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

  • Methodological Answer :

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays (e.g., CDK inhibitor + paclitaxel) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., apoptosis vs. cell cycle arrest) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.